molecular formula C11H13ClOS B14033936 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one

Katalognummer: B14033936
Molekulargewicht: 228.74 g/mol
InChI-Schlüssel: JMGYUFXPURTNQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS. This compound is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-2-mercaptophenylpropan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 3-ethyl-2-mercaptophenylpropan-2-one

    Reagent: Thionyl chloride (SOCl2)

    Reaction Conditions: The reaction is carried out at a temperature of 0-5°C to prevent side reactions.

    Product: this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one: Similar structure but with different positional isomerism.

    1-Chloro-1-(2-ethyl-3-mercaptophenyl)propan-2-one: Another positional isomer with different chemical properties.

    1-Chloro-1-(3-methyl-2-mercaptophenyl)propan-2-one: Similar compound with a methyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the positional and structural differences .

Eigenschaften

Molekularformel

C11H13ClOS

Molekulargewicht

228.74 g/mol

IUPAC-Name

1-chloro-1-(3-ethyl-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H13ClOS/c1-3-8-5-4-6-9(11(8)14)10(12)7(2)13/h4-6,10,14H,3H2,1-2H3

InChI-Schlüssel

JMGYUFXPURTNQC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.